molecular formula C6H9NO B11924366 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-34-3

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Katalognummer: B11924366
CAS-Nummer: 101960-34-3
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: RVDICDSZTKWNBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration . Another approach includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spiro structure .

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:

Wirkmechanismus

The mechanism by which 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds, which may have different substituents and, consequently, different properties and applications .

Eigenschaften

CAS-Nummer

101960-34-3

Molekularformel

C6H9NO

Molekulargewicht

111.14 g/mol

IUPAC-Name

6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene

InChI

InChI=1S/C6H9NO/c1-5-4-6(2-3-6)8-7-5/h2-4H2,1H3

InChI-Schlüssel

RVDICDSZTKWNBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2(C1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.